1-n-Butyl-1-tosylmethyl isocyanide

Descripción general

Descripción

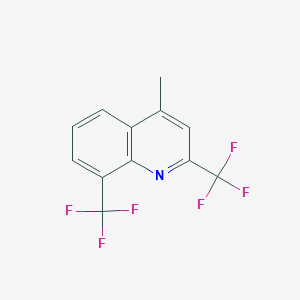

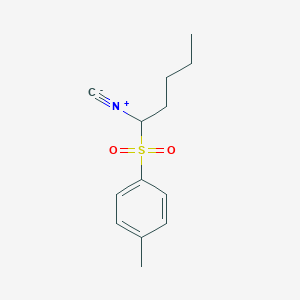

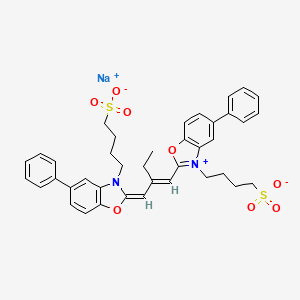

1-n-Butyl-1-tosylmethyl isocyanide is an organic compound that belongs to the class of organic compounds known as organic isocyanides . These are organic compounds containing the isomer HN+#C- of hydrocyanic acid, HC#N, or its hydrocarbyl derivatives RNC (RN+#C-) . The organic fragment is connected to the isocyanide group through the nitrogen atom, not via the carbon .

Synthesis Analysis

Tosylmethyl isocyanide (TosMIC) is a unique one-carbon synthon that can be easily deprotonated and alkylated . The sulfinyl group not only enhances the acidity of the α-protons, but is also a good leaving group . In addition, TosMIC features the unique properties of the isocyanide group in which the oxidation of the carbon atom is a driving force for multiple reactions .Molecular Structure Analysis

The C-N distance in isocyanides is 115.8 pm in methyl isocyanide . The C-N-C angles are near 180° . Akin to carbon monoxide, isocyanides are described by two resonance structures, one with a triple bond between the nitrogen and the carbon and one with a double bond between .Chemical Reactions Analysis

TosMIC can be used as a C-N=C synthon for the synthesis of various heterocycles, such as oxazoles, imidazoles, pyrroles, 1,2,4-triazoles and many more . The conversion of ketones to the homologous nitriles can also be formally described as a “reductive nitrilation”, as after addition of TosMIC to the ketone, the resulting α-hydroxy group is removed .Physical And Chemical Properties Analysis

1-n-Butyl-1-tosylmethyl isocyanide has a molecular formula of C13H17NO2S and a molecular weight of 251.34 . Isocyanides exhibit a strong absorption in their IR spectra in the range of 2165–2110 cm −1 .Safety and Hazards

1-n-Butyl-1-tosylmethyl isocyanide is corrosive and highly flammable . Care must be taken to avoid contact with water, alcohols, acids, bases and strong oxidizing agents . Vapors or mist may present a fire or explosion hazard, and elevated temperatures may cause the chemical to combust spontaneously .

Direcciones Futuras

Propiedades

Número CAS |

58379-83-2 |

|---|---|

Nombre del producto |

1-n-Butyl-1-tosylmethyl isocyanide |

Fórmula molecular |

C13H17NO2S |

Peso molecular |

251.35 g/mol |

Nombre IUPAC |

1-(1-isocyanopentylsulfonyl)-4-methylbenzene |

InChI |

InChI=1S/C13H17NO2S/c1-4-5-6-13(14-3)17(15,16)12-9-7-11(2)8-10-12/h7-10,13H,4-6H2,1-2H3 |

Clave InChI |

UJVOYIUYZNRPPZ-UHFFFAOYSA-N |

SMILES canónico |

CCCCC([N+]#[C-])S(=O)(=O)C1=CC=C(C=C1)C |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Tert-butyl-2-[(2,4,6-trimethylphenyl)methyl]pyrazole-3-carboxylic acid](/img/structure/B8270466.png)

![1-Azabicyclo[2.2.2]octane-3-thiol](/img/structure/B8270513.png)